molecular formula C19H24N2 B5835827 1-(2,4-dimethylbenzyl)-4-phenylpiperazine

1-(2,4-dimethylbenzyl)-4-phenylpiperazine

Cat. No. B5835827
M. Wt: 280.4 g/mol
InChI Key: UQWIMUDTSOPCAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dimethylbenzyl)-4-phenylpiperazine (DMPP) is a chemical compound that has been widely used in scientific research due to its ability to interact with various receptors in the central nervous system. DMPP is a piperazine derivative and a close analogue of the phenylpiperazine class of compounds. The chemical structure of DMPP consists of a piperazine ring with a phenyl and a 2,4-dimethylbenzyl group attached to it.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylbenzyl)-4-phenylpiperazine is complex and not fully understood. 1-(2,4-dimethylbenzyl)-4-phenylpiperazine is known to interact with several receptors in the central nervous system, including 5-HT1A, 5-HT2A, and dopamine D2 receptors. 1-(2,4-dimethylbenzyl)-4-phenylpiperazine is believed to act as a partial agonist at these receptors, meaning that it can activate the receptor but only to a limited extent. 1-(2,4-dimethylbenzyl)-4-phenylpiperazine is also known to inhibit the reuptake of serotonin and dopamine, which can lead to an increase in the availability of these neurotransmitters in the brain.
Biochemical and Physiological Effects
1-(2,4-dimethylbenzyl)-4-phenylpiperazine has been shown to have a range of biochemical and physiological effects. 1-(2,4-dimethylbenzyl)-4-phenylpiperazine has been shown to increase the levels of serotonin and dopamine in the brain, which can lead to an increase in mood and a reduction in anxiety and depression. 1-(2,4-dimethylbenzyl)-4-phenylpiperazine has also been shown to have anxiolytic and antidepressant effects in animal models. 1-(2,4-dimethylbenzyl)-4-phenylpiperazine has been shown to reduce drug-seeking behavior in animal models of drug addiction, suggesting that it may have potential as a treatment for drug addiction.

Advantages and Limitations for Lab Experiments

1-(2,4-dimethylbenzyl)-4-phenylpiperazine has several advantages as a tool for scientific research. 1-(2,4-dimethylbenzyl)-4-phenylpiperazine is a selective ligand for several receptors in the central nervous system, meaning that it can be used to study the function of these receptors specifically. 1-(2,4-dimethylbenzyl)-4-phenylpiperazine is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research.
However, there are also limitations to the use of 1-(2,4-dimethylbenzyl)-4-phenylpiperazine in lab experiments. 1-(2,4-dimethylbenzyl)-4-phenylpiperazine has a relatively short half-life in the body, meaning that its effects may be short-lived. 1-(2,4-dimethylbenzyl)-4-phenylpiperazine is also known to interact with several receptors in the central nervous system, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of 1-(2,4-dimethylbenzyl)-4-phenylpiperazine. One direction is to further investigate the mechanism of action of 1-(2,4-dimethylbenzyl)-4-phenylpiperazine, particularly its interactions with different receptors in the central nervous system. Another direction is to explore the potential therapeutic applications of 1-(2,4-dimethylbenzyl)-4-phenylpiperazine, particularly in the treatment of anxiety, depression, and drug addiction. Finally, there is a need for more research into the pharmacokinetics and pharmacodynamics of 1-(2,4-dimethylbenzyl)-4-phenylpiperazine, including its half-life and distribution in the body.
Conclusion
In conclusion, 1-(2,4-dimethylbenzyl)-4-phenylpiperazine is a chemical compound that has been widely used in scientific research as a tool to study the function of various receptors in the central nervous system. 1-(2,4-dimethylbenzyl)-4-phenylpiperazine has a range of biochemical and physiological effects and has potential as a treatment for anxiety, depression, and drug addiction. While there are limitations to the use of 1-(2,4-dimethylbenzyl)-4-phenylpiperazine in lab experiments, there are also several future directions for the study of this compound. Further research into the mechanism of action and therapeutic applications of 1-(2,4-dimethylbenzyl)-4-phenylpiperazine is needed to fully understand its potential as a tool for scientific research and as a treatment for various neurological disorders.

Synthesis Methods

The synthesis of 1-(2,4-dimethylbenzyl)-4-phenylpiperazine involves the reaction of 1-benzylpiperazine with 2,4-dimethylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The yield of 1-(2,4-dimethylbenzyl)-4-phenylpiperazine is typically around 50-60%, and the compound can be purified by recrystallization or chromatography.

Scientific Research Applications

1-(2,4-dimethylbenzyl)-4-phenylpiperazine has been used extensively in scientific research as a tool to study the function of various receptors in the central nervous system. 1-(2,4-dimethylbenzyl)-4-phenylpiperazine is known to interact with several receptors, including 5-HT1A, 5-HT2A, and dopamine D2 receptors. 1-(2,4-dimethylbenzyl)-4-phenylpiperazine has been used to study the role of these receptors in various physiological processes, including anxiety, depression, and drug addiction.

properties

IUPAC Name

1-[(2,4-dimethylphenyl)methyl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2/c1-16-8-9-18(17(2)14-16)15-20-10-12-21(13-11-20)19-6-4-3-5-7-19/h3-9,14H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWIMUDTSOPCAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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